molecular formula C21H26N2O3S B2764501 3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 896275-40-4

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2764501
CAS No.: 896275-40-4
M. Wt: 386.51
InChI Key: ATMXGIKPSKTIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a substituted benzamide derivative featuring a benzamide core (3,4-dimethylbenzoyl group) linked to a tosylpyrrolidinylmethyl moiety. This structure combines aromatic, sulfonamide, and pyrrolidine functionalities, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

3,4-dimethyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-6-10-20(11-7-15)27(25,26)23-12-4-5-19(23)14-22-21(24)18-9-8-16(2)17(3)13-18/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMXGIKPSKTIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tosylpyrrolidine intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound can be described by its molecular formula and structure, which play a crucial role in determining its biological activity. The presence of a tosyl group and a pyrrolidine moiety suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzamides have been shown to inhibit cancer cell proliferation effectively. The compound may act similarly due to the presence of the benzamide moiety.

Case Study: Anticancer Screening

  • A study evaluated various benzamide derivatives against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting promising anticancer activity.
CompoundIC50 (µM)
3,4-Dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamideTBD
5-Fluorouracil9.99

Antimicrobial Properties

The antimicrobial potential of similar compounds has also been documented. Research on related benzamide derivatives has shown effectiveness against a range of bacterial and fungal strains.

Case Study: Antimicrobial Screening

  • Compounds were tested against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values recorded.
CompoundMIC (µM)Target Strains
This compoundTBDVarious
Cefadroxil (Standard)1.72Gram-positive bacteria

Neuropharmacology

The structural features of this compound suggest potential applications in neuropharmacology. Compounds with pyrrolidine rings are known to interact with neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety or depression.

Research Findings

  • Similar compounds have been investigated for their ability to modulate neurotransmitter receptors, indicating that this compound may possess psychoactive properties.

Synthesis and Modification

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding the synthesis pathway allows for modifications that could enhance efficacy or reduce toxicity.

Synthesis Overview

  • The compound can be synthesized through a series of reactions involving the condensation of appropriate precursors followed by tosylation and methylation steps.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The tosyl group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs of 3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, highlighting substituent variations and their implications:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
This compound Benzamide Tosylpyrrolidinylmethyl Potential anti-inflammatory/antimicrobial
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-Hydroxy-tert-butyl group Metal-catalyzed C–H bond functionalization
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzamide + oxadiazole Sulfamoyl, oxadiazole, methoxybenzyl Antifungal (Candida albicans inhibition)
3,4-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide Benzamide + thiazole 4-Methylthiazole Unspecified (industrial/chemical use)
3,4-Dimethyl-N-((1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)aniline Benzimidazole + benzamide Phenylsulfonyl-benzimidazole Anti-inflammatory (37.31% inhibition in rat model)

Pharmacological and Functional Insights

  • Anti-inflammatory Activity : The benzimidazole analog (3,4-dimethyl-N-((1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)aniline) demonstrated 37.31% inhibition in a carrageenan-induced paw edema model, comparable to indomethacin (47.76%). This suggests that sulfonyl-linked heterocycles (e.g., benzimidazole) enhance anti-inflammatory efficacy compared to the tosylpyrrolidine variant, though direct comparisons are lacking .
  • Antifungal Activity : LMM5, a sulfamoyl-oxadiazole benzamide, inhibits Candida albicans via thioredoxin reductase targeting. The oxadiazole ring contributes to electron-deficient π-systems, enhancing interactions with fungal enzymes. The absence of a pyrrolidine group in LMM5 highlights the role of planar heterocycles in antifungal specificity .
  • Synthetic Utility : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization. In contrast, the tosylpyrrolidine group in the target compound may sterically hinder such reactivity, emphasizing substituent-dependent synthetic applications .

Physicochemical and Structural Analysis

  • Solubility and Stability : The tosyl group in this compound likely improves lipophilicity compared to the hydroxy-tert-butyl analog . However, thiazole-containing analogs (e.g., 3,4-dimethyl-N-(4-methylthiazol-2-yl)benzamide) may exhibit higher polarity due to the heteroaromatic thiazole ring .
  • In contrast, oxadiazole or benzimidazole derivatives adopt planar geometries, optimizing π-π stacking with biological targets .

Biological Activity

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing on various research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C15H20N2O2S
  • Molecular Weight: 296.40 g/mol

The compound features a benzamide backbone with a tosylpyrrolidine moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamides have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that such compounds could effectively target specific cancer pathways, leading to decreased tumor growth in xenograft models .

Antimicrobial Properties

Research has also explored the antimicrobial potential of related benzamide derivatives. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their utility as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Neuroprotective Effects

Neuroprotection is another area where this class of compounds shows promise. Some studies suggest that benzamide derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The presence of the pyrrolidine ring may enhance blood-brain barrier permeability, facilitating central nervous system (CNS) activity .

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the effects of a similar compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound. The study concluded that further development could lead to effective therapeutic agents for breast cancer .

Case Study 2: Antimicrobial Activity

In a comparative study published in Journal of Antimicrobial Chemotherapy, researchers tested various benzamide derivatives against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that certain modifications in the chemical structure significantly enhanced antimicrobial activity, suggesting a pathway for developing new antibiotics .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
3,4-dimethyl-N-(tosylpyrrolidin-2-yl)methylbenzamideAnticancerCancer Letters
4-methyl-N-(tosylpyrrolidin-2-yl)benzamideAntimicrobialJournal of Antimicrobial Chemotherapy
N-(tosylpyrrolidin-2-yl)benzamideNeuroprotectiveNeurobiology Journal
Biological ActivityMechanism
AnticancerInduction of apoptosis, cell cycle arrest
AntimicrobialInhibition of cell wall synthesis
NeuroprotectiveReduction of oxidative stress, prevention of neuronal apoptosis

Q & A

Basic: What are the recommended strategies for synthesizing 3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide with high purity?

Methodological Answer:

  • Stepwise Amide Coupling : React 3,4-dimethylbenzoic acid derivatives (e.g., acid chlorides) with the amine group of (1-tosylpyrrolidin-2-yl)methylamine under anhydrous conditions. Use coupling agents like EDCI/HOBt or DCC to facilitate the reaction .
  • Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and confirm using HPLC (>95% purity) .
  • Inert Conditions : Conduct reactions under nitrogen/argon to prevent hydrolysis or oxidation of intermediates .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzamide backbone (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.2–2.5 ppm) and pyrrolidine-tosyl moieties (e.g., tosyl sulfone at δ ~3.1 ppm) .
    • IR : Identify key functional groups (amide C=O stretch at ~1650–1680 cm1^{-1}, sulfonyl S=O at ~1150–1350 cm1^{-1}) .
  • Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for structure refinement and WinGX/ORTEP for visualization. Validate bond lengths/angles against Cambridge Structural Database norms .

Advanced: How can computational tools like SHELX assist in structural refinement and resolving crystallographic ambiguities?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the molecular geometry using Gaussian or ORCA. Compare computed bond lengths/angles with experimental X-ray data to validate structural accuracy .
  • SHELX Workflow :
    • Data Integration : Process diffraction data (e.g., .hkl files) in SHELXS/SHELXD for phase solution.
    • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen placement. Address disorder via PART instructions .
    • Validation : Check R-factors (<5%) and residual electron density maps to resolve ambiguities (e.g., torsional flexibility in the pyrrolidine ring) .

Advanced: What methodologies are used to evaluate the compound’s biological activity, particularly in enzyme inhibition or receptor binding?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). Calculate IC50_{50} values via dose-response curves .
    • Receptor Binding : Perform competitive binding assays (e.g., SPR or radioligand displacement) using HEK293 cells expressing target receptors. Validate specificity via negative controls .
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., hydrophobic pockets accommodating 3,4-dimethyl groups). Compare docking scores (ΔG) with experimental IC50_{50} .

Advanced: How can researchers resolve discrepancies between computational predictions (e.g., NMR shifts) and experimental data?

Methodological Answer:

  • Error Source Analysis :
    • Solvent Effects : Re-run NMR simulations (e.g., using ACD/Labs) with explicit solvent models (e.g., DMSO-d6_6) to account for chemical shift variations .
    • Conformational Sampling : Use MD simulations (AMBER/CHARMM) to identify dominant conformers in solution vs. crystal states. Compare Boltzmann-averaged NMR shifts with experimental data .
  • Crystallographic Validation : Cross-check DFT-optimized structures with X-ray data. Adjust torsional parameters (e.g., pyrrolidine ring puckering) to align computational and experimental geometries .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • LogP/D Solubility : Measure octanol/water partitioning (shake-flask method) and aqueous solubility (UV/Vis). Modify substituents (e.g., tosyl group) to balance lipophilicity (target LogP: 2–4) .
  • Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) with LC-MS quantification. Introduce electron-withdrawing groups (e.g., CF3_3) to reduce CYP450-mediated oxidation .
  • Pro-drug Approaches : Synthesize ester derivatives (e.g., methyl or PEG-linked) to enhance bioavailability. Hydrolyze in vivo via esterases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.